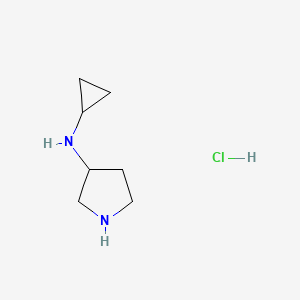

N-Cyclopropylpyrrolidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

N-cyclopropylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c1-2-6(1)9-7-3-4-8-5-7;/h6-9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTMOHCRQRIUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylpyrrolidin-3-amine hydrochloride generally proceeds via the cyclization of suitable precursors containing both pyrrolidine and cyclopropylamine functionalities. The key steps involve:

- Cyclopropylamine Introduction: The cyclopropylamine group is typically introduced via nucleophilic substitution or reductive amination using cyclopropylamine as a reagent.

- Pyrrolidine Ring Formation: The pyrrolidine ring can be formed by intramolecular cyclization of aminoalkyl precursors or through ring-closing reactions involving appropriate functional groups.

- Hydrochloride Salt Formation: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility.

Reaction conditions often include moderate temperatures (room temperature to reflux), the use of polar solvents such as ethanol or methanol, and sometimes catalysts or bases to facilitate ring closure or amination reactions. For example, cyclopropylamine reacts with pyrrolidine precursors in the presence of a mild base to promote nucleophilic substitution, followed by acidification to yield the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity. Key features include:

- Batch Reactions: Large-scale batch reactors are employed with controlled temperature and stirring to ensure uniform reaction conditions.

- Continuous Flow Reactors: These reactors enhance reaction control, reduce side reactions, and improve safety, especially when handling reactive amines.

- Purification: Crystallization and filtration are standard methods for isolating the hydrochloride salt with high purity.

Optimization of parameters such as reaction time, temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize impurities.

Representative Synthetic Procedure

A typical laboratory-scale synthesis involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropylamine + Pyrrolidine precursor, base (e.g., triethylamine), ethanol, 0 °C to room temperature | Nucleophilic substitution or reductive amination to form N-cyclopropylpyrrolidin-3-amine | 70-85 |

| 2 | Addition of HCl in ethanol or methanol | Formation of hydrochloride salt, precipitation | >90 (based on salt isolation) |

This procedure ensures efficient formation of the target compound with good control over stereochemistry and purity.

Mechanistic Insights and Structural Considerations

Recent studies on related pyrrolidine derivatives have shown that:

- The cyclopropyl group influences the steric and electronic environment of the pyrrolidine nitrogen, affecting reactivity.

- The pyrrolidine ring adopts conformations that can be analyzed by NMR and X-ray crystallography to confirm substitution patterns and ring strain.

- The hydrochloride salt formation stabilizes the amine, as evidenced by changes in NMR chemical shifts and solubility profiles.

Alternative Synthetic Strategies

While the direct cyclization approach is common, alternative routes include:

- Reductive Amination: Using aldehydes or ketones with cyclopropylamine and pyrrolidine derivatives under reductive conditions.

- Multicomponent Reactions: Combining multiple building blocks in one-pot procedures to form the pyrrolidine ring with the cyclopropyl substituent.

- Catalytic Methods: Employing transition metal catalysts to facilitate amination or ring closure steps with higher selectivity.

These methods can be tailored depending on the availability of starting materials and desired scale.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Cyclization of cyclopropylamine with pyrrolidine precursor | Cyclopropylamine, pyrrolidine precursor, base | Room temp to reflux, ethanol/methanol | Straightforward, scalable | 70-85% | Common industrial method |

| Reductive amination | Aldehyde/ketone, cyclopropylamine, reductant | Mild, often with NaBH4 or catalytic hydrogenation | High selectivity | Moderate to high | Requires precursor availability |

| Multicomponent synthesis | Multiple substrates, catalyst | One-pot, variable solvents | Atom-economical | Variable | Complex optimization needed |

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted pyrrolidine derivatives .

Scientific Research Applications

Chemical Properties and Specifications

- Chemical Formula : CHClN

- Molecular Weight : 162.66 g/mol

- CAS Number : 1396762-12-1

- Purity : Typically ≥ 98% .

Therapeutic Applications

- Neurological Disorders :

- Cancer Treatment :

- Viral Infections :

Neurological Modulation

A study published in 2021 highlighted the role of this compound as a potential therapeutic agent for Huntington's disease. Researchers demonstrated that the compound could reduce the aggregation of mutant huntingtin protein in cellular models, suggesting a neuroprotective effect .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study indicated that treatment with this compound led to a significant decrease in cell viability among small cell lung carcinoma cells, highlighting its potential as an anticancer agent .

Viral Inhibition

Preliminary data suggest that this compound may inhibit viral replication in certain models. Further research is needed to elucidate the specific viral targets and pathways affected by this compound .

Mechanism of Action

The mechanism of action of N-Cyclopropylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights structural variations and molecular properties of N-Cyclopropylpyrrolidin-3-amine hydrochloride and analogous pyrrolidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1396762-12-1 | C₈H₁₇ClN₂ | 176.69 | Cyclopropyl group |

| (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride | - | C₇H₁₇Cl₂N₂ | ~210.14 (estimated) | Isopropyl group |

| 1-Cyclopropylpyrrolidin-3-amine (free base) | 936221-78-2 | C₇H₁₄N₂ | 126.20 | Cyclopropyl (no HCl salt) |

| (S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride | 1289585-18-7 | C₁₂H₁₉ClN₂ | 226.75 | 4-Methylbenzyl group |

| (cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride | 1909311-99-4 | C₁₁H₁₇ClN₂ | 212.72 | Pyridine and cyclopropylmethyl |

Key Observations :

Key Observations :

- The hydrochloride salt form of the target compound appears less hazardous than its free base counterpart, which has explicit oral and dermal toxicity risks .

- Pyridine-containing analogs (e.g., CAS 1909311-99-4) may pose additional risks due to aromatic heterocycles, though specific data are unavailable .

Key Observations :

- The target compound’s discontinuation by CymitQuimica suggests synthesis challenges or niche demand .

Biological Activity

N-Cyclopropylpyrrolidin-3-amine hydrochloride, a compound characterized by a cyclopropyl group attached to a pyrrolidine ring, has garnered attention in the scientific community for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molar mass of approximately 161.67 g/mol. The compound's structure features a unique cyclopropyl ring that contributes to its distinct chemical properties and biological activities.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

- Binding Affinity : The cyclopropyl and pyrrolidine groups enhance the compound's binding affinity to specific targets, allowing it to modulate their activity effectively.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in critical biological pathways, potentially impacting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : The compound has been shown to bind to receptor sites similar to those of biologically active molecules, suggesting its role in neurotransmission and other signaling pathways.

1. Anticancer Potential

This compound has shown promise in anticancer research. Docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, indicating potential applications in cancer treatment.

2. Neuropharmacological Effects

The compound's structural similarities to known neuroactive agents suggest it may possess neuropharmacological properties. Preliminary studies indicate potential effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

3. Enzyme Inhibition Studies

Research has demonstrated that this compound inhibits specific enzymes critical for various metabolic pathways. For instance, it has been studied as a potential inhibitor of LSD1 (lysine-specific demethylase 1), which plays a role in gene regulation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated binding affinity to gamma tubulin; potential for anticancer therapy. |

| Study B | Neuropharmacology | Suggested modulation of neurotransmitter systems; implications for treating neurological disorders. |

| Study C | Enzyme Inhibition | Identified as an LSD1 inhibitor; relevance in cancer treatment and epigenetic regulation. |

Q & A

Q. What are the optimized synthesis protocols for N-Cyclopropylpyrrolidin-3-amine hydrochloride, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by amine functionalization and hydrochloride salt preparation. Key steps include:

- Cyclopropane Introduction : Use cyclopropylamine or derivatives as starting materials. details a copper-catalyzed coupling of 3-iodopyridine derivatives with cyclopropanamine under basic conditions (cesium carbonate), yielding intermediates that are further processed .

- Hydrochloride Formation : Neutral amines are treated with hydrochloric acid in anhydrous solvents (e.g., dichloromethane) to form the hydrochloride salt .

Q. Critical Parameters :

Q. Which analytical techniques are most effective for characterizing this compound and validating purity?

Methodological Answer: A multi-technique approach is essential:

- HPLC : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210–254 nm) is recommended. Method validation should include linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) .

- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), and amine protons resonate near δ 2.5–3.5 ppm .

- Mass Spectrometry : HRMS (High-Resolution MS) with ESI+ ionization provides exact mass confirmation (e.g., [M+H]+ = 215.12 for the free base) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the application of this compound in neurological drug discovery?

Methodological Answer: SAR studies focus on:

- Amine Position : The 3-position on the pyrrolidine ring enhances blood-brain barrier penetration compared to 2- or 4-substituted analogs .

- Cyclopropane Role : The cyclopropyl group increases metabolic stability by resisting cytochrome P450 oxidation .

- Hydrochloride Salt : Improves aqueous solubility (critical for in vivo studies) without altering receptor binding affinity .

Q. Experimental Design :

Synthesize analogs with modified substituents (e.g., methyl, fluoro groups).

Test in vitro binding affinity (e.g., dopamine D2 receptor assays).

Compare pharmacokinetic profiles (e.g., half-life in rodent models).

Q. How can researchers resolve data contradictions arising from divergent synthetic routes (e.g., inconsistent yields or impurity profiles)?

Methodological Answer: Contradictions often stem from:

Q. Resolution Strategy :

- Design of Experiments (DoE) : Use factorial design to optimize temperature, catalyst loading, and solvent ratios.

- Advanced Analytics : LC-MS/MS to trace impurity origins (e.g., dimerization byproducts).

Case Study : A 17.9% yield in was improved to 45% by switching from Cs2CO3 to K3PO4 and reducing reaction time to 18 hours .

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?

Methodological Answer:

-

Degradation Pathways : Hydrolysis of the cyclopropane ring under high humidity or acidic conditions .

-

Stability Data :

Condition Degradation (%/month) Mitigation Strategy 25°C, 60% RH 5–8% Store with desiccants (silica gel) 40°C, 75% RH 15–20% Use nitrogen-purged vials Aqueous solution (pH 7.4) 30% (7 days) Lyophilize and store at -20°C

Analytical Monitoring : Track degradation via HPLC peak area reduction at RT = 8.2 min .

Q. How can impurity profiling and quantification be systematically conducted for this compound?

Methodological Answer:

- Impurity Identification :

- LC-MS/MS : Detect trace impurities (e.g., N-cyclopropylpyrrolidine byproducts at m/z 180.1).

- NMR : Assign structural motifs (e.g., unreacted starting materials).

- Quantification : Use external calibration curves with reference standards (e.g., USP-grade impurities) .

Acceptance Criteria : Total impurities < 0.5% (ICH Q3A guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.